molecular formula C3H2F6O3S B1521254 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate CAS No. 933668-27-0

1,1,1,3,3-Pentafluoroisopropyl fluorosulfate

Cat. No.: B1521254
CAS No.: 933668-27-0
M. Wt: 232.1 g/mol
InChI Key: HMFXCJZFHUKHTL-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is a fluorinated organic compound with the molecular formula C3H2F6O3S. It is characterized by its high fluorine content, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate typically involves the fluorination of isopropyl alcohol followed by the introduction of fluorosulfate groups. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using advanced chemical reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate undergoes several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various fluorinated derivatives.

  • Reduction: Reduction reactions can lead to the formation of different reduced fluorinated compounds.

  • Substitution: Substitution reactions involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions typically use strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

  • Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.

Major Products Formed: The major products formed from these reactions include various fluorinated alcohols, acids, and esters, which have applications in different fields.

Scientific Research Applications

1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is used in several scientific research areas, including:

  • Chemistry: It serves as a reagent in organic synthesis and fluorination reactions.

  • Biology: The compound is used in the study of biological systems and the development of fluorinated biomolecules.

  • Industry: The compound is utilized in the production of fluorinated materials and coatings.

Mechanism of Action

The mechanism by which 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate exerts its effects involves its interaction with molecular targets and pathways. The compound's high fluorine content enhances its reactivity and stability, making it effective in various chemical processes.

Comparison with Similar Compounds

1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is compared with other similar fluorinated compounds, such as:

  • 1,1,1,3,3,3-Hexafluoroisopropyl fluorosulfate: This compound has an additional fluorine atom, which affects its reactivity and properties.

  • 1,1,1,3,3-Pentafluoropropanol: A related compound with a different functional group, leading to distinct chemical behavior.

These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.

Properties

IUPAC Name

1,1,1,3,3-pentafluoro-2-fluorosulfonyloxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O3S/c4-2(5)1(3(6,7)8)12-13(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFXCJZFHUKHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(C(F)(F)F)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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